molecular formula C8H17N B093002 5-Ethyl-2-methylpiperidine CAS No. 104-89-2

5-Ethyl-2-methylpiperidine

Cat. No. B093002
CAS RN: 104-89-2
M. Wt: 127.23 g/mol
InChI Key: XOFNHZHCGBPVGJ-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylpiperidine, also known as EMP, is an organic compound belonging to the piperidine class of heterocyclic compounds. It is a colorless liquid with a boiling point of 108.3°C and a melting point of -68.3°C. EMP has a wide range of applications in research and development, including synthesis, drug synthesis, and biochemistry. The compound is also used as a solvent in the pharmaceutical industry.

Scientific Research Applications

  • Pharmacological and Behavioral Profile of ACP-103 : A study investigated the properties of ACP-103, a novel 5-hydroxytryptamine (5-HT)2A receptor inverse agonist. This compound demonstrated potential utility as an antipsychotic agent (Vanover et al., 2006).

  • Zeolite Catalysed Intramolecular Cyclization of 5-amino-1-pentanol to Piperidine Bases : Research on the facile intramolecular cyclocondensation of 5-amino-1-pentanol to piperidine and methyl or ethyl piperidines using zeolite catalysts was conducted, showing the synthesis of various piperidine bases (Reddy et al., 1994).

  • Stability of High-Voltage Ionic Liquid with Substituted Piperidinium Cation and a TFSI Anion : A novel ionic liquid was synthesized from N-methylpiperidine, which has potential for electrochemical applications (Savilov et al., 2016).

  • Hydrodenitrogenation of 2-methylpyridine and Its Intermediates 2-methylpiperidine and Tetrahydro-methylpyridine over Sulfided NiMo/γ-Al2O3 : This study explored the reaction network and mechanism of hydrodenitrogenation of 2-methylpyridine and its intermediates, including 2-methylpiperidine (Wang et al., 2007).

  • Straightforward Synthesis of Novel Chiral Ligands for Catalytic Addition of Diethylzinc to Benzaldehyde : Research here was focused on synthesizing new chiral ligands based on l-pipecolinic acid for catalytic reactions (Alvarez-Ibarra et al., 2010).

  • Synthesis of Ethyl(2R,4R)-4-methylpiperidine-2-carboxylate : A study to optimize the synthesis of Ethyl(2R,4R)-4-methylpiperidine-2-carboxylate, a process effective for reducing production costs (Can, 2012).

  • Reductive Amination with 5-Ethyl-2-methylpyridine Borane : This paper reported a new amine borane complex useful for reductive aminations of ketones and aldehydes (Burkhardt & Coleridge, 2008).

  • Antimitotic Agents Structure-Activity Studies with Some Pyridine Derivatives

    : Research focusing on antitumor activity and synthesis of compounds as potential antimitotic agents (Temple et al., 1992).

  • Potential Antitumor Agents with In Vivo Solid-Tumor Activity : The study investigated derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide for their in vivo antitumor activity (Denny et al., 1987).

  • A Dual-Templating Synthesis Strategy to Hierarchical ZSM-5 Zeolites as Efficient Catalysts : The paper presents a synthesis strategy for hierarchical ZSM-5 zeolite using C16H33-[N+-methylpiperidine] as mesoporogen (Meng et al., 2018).

Safety and Hazards

5-Ethyl-2-methylpiperidine may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist/vapors/spray, and wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

5-ethyl-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFNHZHCGBPVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870447
Record name Piperidine, 5-ethyl-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104-89-2
Record name 5-Ethyl-2-methylpiperidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 5-ethyl-2-methyl-
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Record name 5-Ethyl-2-methylpiperidine
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Record name Piperidine, 5-ethyl-2-methyl-
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Record name Piperidine, 5-ethyl-2-methyl-
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Record name 5-ethyl-2-methylpiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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